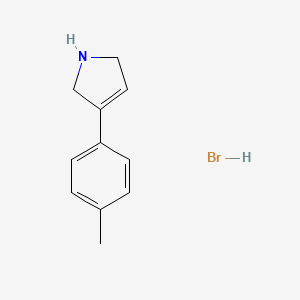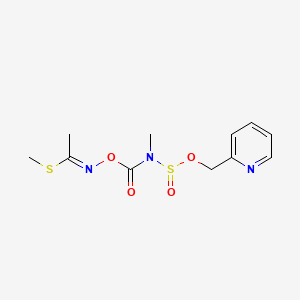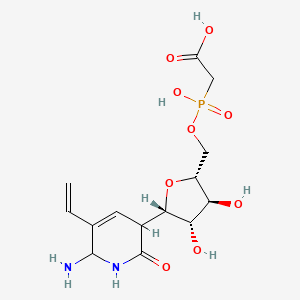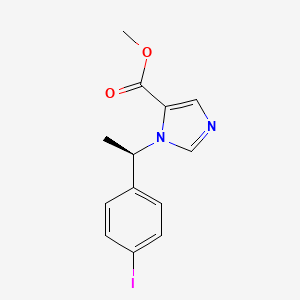
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is a chemical compound that features a leucinamide backbone with a mercaptoethyl group attached. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leucinamide, N-(2-mercaptoethyl)-, hydrobromide typically involves the reaction of leucinamide with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts like hydrobromic acid are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine.
Reducing Agents: Dithiothreitol or sodium borohydride.
Substitution Reagents: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted leucinamide derivatives.
Applications De Recherche Scientifique
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein structure and function, particularly in the formation and breaking of disulfide bonds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Leucinamide, N-(2-mercaptoethyl)-, hydrobromide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Mercaptoethyl)acetamide: Similar structure but with an acetamide group instead of leucinamide.
N-(2-Mercaptoethyl)octadecanamide: Similar mercaptoethyl group but with a longer carbon chain.
N,N’-bis-(2-mercaptoethyl)isophthalamide: Contains two mercaptoethyl groups and is used as a chelating agent.
Uniqueness
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is unique due to its specific combination of leucinamide and mercaptoethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over disulfide bond formation and reduction.
Propriétés
Numéro CAS |
120626-96-2 |
|---|---|
Formule moléculaire |
C8H19BrN2OS |
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methyl-N-(2-sulfanylethyl)pentanamide;hydrobromide |
InChI |
InChI=1S/C8H18N2OS.BrH/c1-6(2)5-7(9)8(11)10-3-4-12;/h6-7,12H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Clé InChI |
JGNCHMMUAIWTOO-FJXQXJEOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCCS)N.Br |
SMILES canonique |
CC(C)CC(C(=O)NCCS)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)






